FCE 27473

Description

FCE 27473 (CAS No. 184972-11-0) is a chemical compound listed in industrial databases alongside structurally or functionally related substances . However, the provided evidence lacks explicit data on its pharmacological, physicochemical, or industrial properties. The term "FCE" appears in multiple contexts across the evidence, including agricultural safeners (e.g., FCE paired with fenoxaprop ), hypoglycemic agents , and functional capacity evaluations (unrelated to chemistry) .

Properties

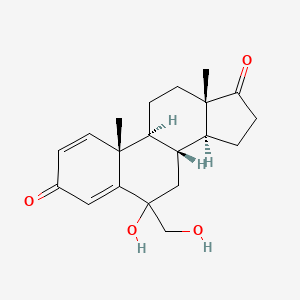

IUPAC Name |

(8R,9S,10R,13S,14S)-6-hydroxy-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18-7-5-12(22)9-16(18)20(24,11-21)10-13-14-3-4-17(23)19(14,2)8-6-15(13)18/h5,7,9,13-15,21,24H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZWPXWZWALLC-YCNUYBHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857779 | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184972-11-0 | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP9BS6R75R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FCE 27473 typically involves the hydroxylation of androsta-1,4-diene-3,17-dione. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes, where microorganisms are used to convert precursor steroids into the desired product . This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

FCE 27473 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of the original compound . These derivatives often exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

FCE 27473 has several scientific research applications:

Mechanism of Action

The mechanism of action of FCE 27473 involves its interaction with specific molecular targets and pathways. As an aromatase inhibitor, it binds to the aromatase enzyme, preventing the conversion of androgens to estrogens . This inhibition can lead to decreased estrogen levels, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer .

Comparison with Similar Compounds

(a) Pharmacological Activity

- This compound: No direct data. Hypothetically, brominated analogs (e.g., 5-Bromo-2-...benzoic acid) may exhibit antimicrobial or herbicidal activity, as seen in structurally similar herbicides like fenoxaprop ().

- Cetirizine Impurity : Used in quality control for antihistamines, emphasizing purity standards in drug manufacturing .

(b) Physicochemical Properties

- Stability: Compounds with ester groups (e.g., 3-Azetidinyl 2-methoxyacetate) may undergo hydrolysis under acidic/basic conditions, similar to fenoxaprop and its safener FCE in .

Research Findings and Limitations

Key Gaps in Data

- No peer-reviewed studies on this compound’s bioactivity, toxicity, or industrial use were identified in the evidence.

- Structural ambiguity limits direct comparisons; inferences rely on CAS registry neighbors and general trends in brominated/aromatic chemistry.

Indirect Insights from Analogous Studies

- Drug Impurities : Rigorous analytical methods (e.g., chromatography guidelines in ) are critical for characterizing compounds like Cetirizine impurities, a standard applicable to this compound quality control .

Biological Activity

FCE 27473 is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has been shown to exhibit several biological activities that are critical for its therapeutic potential:

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the PI3K/Akt pathway, which is pivotal in regulating cell survival and apoptosis .

- Modulation of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to downregulate anti-apoptotic proteins such as BCL-2, thereby promoting apoptotic cell death in tumor cells .

- Epigenetic Regulation : Recent research highlights the role of this compound in epigenetic modifications, affecting DNA methylation patterns and histone modifications. These changes can lead to altered gene expression profiles that favor tumor suppression .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound against various cancer types:

- Breast Cancer : A study reported that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

- Lung Cancer : Another investigation found that treatment with this compound led to significant growth inhibition in A549 lung cancer cells, accompanied by increased levels of pro-apoptotic markers .

Case Studies

Several clinical case studies have explored the application of this compound in therapeutic settings:

- Case Study #1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a manageable safety profile with promising anti-tumor activity observed in a subset of patients .

- Case Study #2 : In a cohort study involving patients with metastatic breast cancer, administration of this compound in combination with standard chemotherapy resulted in improved progression-free survival compared to historical controls, suggesting enhanced therapeutic effects when used synergistically .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate FCE 27473’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “How does this compound (intervention) inhibit [specific pathway] (outcome) in [cell type/organism] (population) compared to [existing compound] (comparison) over [timeframe]?” Ensure feasibility by aligning with available resources (e.g., lab equipment, funding) and ethical guidelines for in vivo/in vitro studies .**

- Key Criteria : Clarity, specificity, and alignment with gaps in existing literature (e.g., unresolved pathways or contradictory results) .

Q. What experimental designs are most suitable for initial pharmacological profiling of this compound?

- Methodological Answer : Start with dose-response assays to establish IC50/EC50 values, followed by kinetic studies to assess time-dependent effects. Use control groups (e.g., vehicle-only, positive/negative controls) to isolate this compound’s activity. Prioritize reproducibility by standardizing protocols (e.g., cell culture conditions, reagent batches) and including technical/biological replicates .**

- Data Tools : Leverage tools like GraphPad Prism for dose-response curve fitting and ANOVA for statistical validation .

Q. How can researchers ensure data reliability when collecting results from this compound studies?

- Methodological Answer : Implement blinding during data collection to reduce bias, particularly in subjective assessments (e.g., histopathology). Use validated instruments (e.g., HPLC for purity checks, flow cytometry for apoptosis assays) and pre-test surveys/pilots to refine measurement protocols .**

- Data Management : Store raw data in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) with metadata detailing experimental conditions .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s efficacy across different model systems?

- Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., species-specific metabolism, assay pH levels). Use meta-analysis techniques to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Validate hypotheses with orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .**

- Case Study : If this compound shows efficacy in murine models but not primates, compare pharmacokinetic parameters (e.g., bioavailability, half-life) or genetic differences in target receptors .

Q. What strategies are effective for integrating multi-omics data to map this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Apply machine learning (e.g., random forests) to identify biomarkers of response/resistance. Validate predictions with targeted experiments (e.g., siRNA silencing of candidate genes) .**

- Tools : Use platforms like Galaxy or KNIME for workflow automation and R/Bioconductor packages for statistical analysis .

Q. How can researchers validate computational models predicting this compound’s off-target interactions?

- Methodological Answer : Perform molecular dynamics simulations to assess binding stability, followed by in vitro binding assays (e.g., SPR, ITC) for kinetic validation. Cross-reference predictions with databases like ChEMBL or PubChem to rule out known artifacts. Use cryo-EM or X-ray crystallography for structural confirmation of ligand-target interactions .**

- Quality Control : Report model accuracy metrics (e.g., ROC curves, RMSE) and adhere to guidelines like TRIPOD for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.